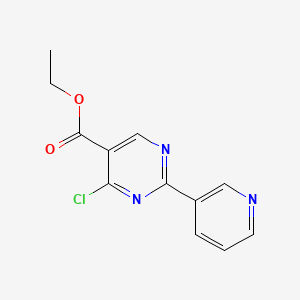

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Vue d'ensemble

Description

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings

Méthodes De Préparation

The synthesis of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-aminopyridine with ethyl 4-chloro-2-formylpyrimidine-5-carboxylate under acidic conditions. The reaction mixture is then heated to promote cyclization, forming the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Analyse Des Réactions Chimiques

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, including enzymes and receptors.

Case Study: Kinase Inhibition

Research has shown that similar pyrimidine derivatives can inhibit specific kinases, which are critical in many signaling pathways related to cancer. The structural features of this compound suggest it could be a candidate for further studies aimed at kinase inhibition, particularly in cancers driven by mutations in receptor tyrosine kinases like c-KIT .

Biological Studies

The compound has been evaluated for its biological effects, particularly as an antimicrobial and anticancer agent. Its ability to inhibit tumor growth and microbial activity makes it a subject of interest in pharmacological research.

Case Study: Antiparasitic Activity

A study indicated that modifications in pyrimidine derivatives could enhance antiparasitic activity. This suggests that this compound may also exhibit similar properties, warranting further exploration .

Materials Science

In materials science, the compound is being explored for its potential use in developing new materials with specific properties, such as conductivity or fluorescence. The unique structural attributes of this compound allow for various modifications that can lead to novel material characteristics.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |

| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |

This table illustrates how the structural composition positions this compound as a distinctive candidate for further research and development in medicinal chemistry.

Mécanisme D'action

The mechanism of action of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a similar structure but with the pyridine ring attached at a different position, which can lead to different chemical and biological properties.

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate: Another similar compound with the pyridine ring attached at the 4-position, which may also exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Activité Biologique

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , features a pyrimidine ring, which is substituted with a chloro group at the 4-position and a pyridine moiety at the 2-position. The carboxylate group at the 5-position is crucial for its reactivity and biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of halogen (chlorine) and nitrogen-containing rings enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 263.68 g/mol |

| Melting Point | 104–105 °C |

| CAS Number | 34775-04-7 |

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess significant antimicrobial activity. The mechanism often involves interference with bacterial enzyme systems, leading to cell death or inhibition of growth.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibition of kinases or other enzymatic activities relevant in disease pathways. This compound may interact with specific enzymes, potentially affecting signal transduction pathways associated with cancer and other diseases .

The biological activity of this compound can be attributed to its ability to bind to specific biological targets. Molecular docking studies suggest that modifications to the pyrimidine ring can enhance binding affinity, thereby increasing biological activity. This highlights the importance of structural optimization in drug design.

Case Studies and Research Findings

- Antiparasitic Activity : A study demonstrated that modifications in similar pyrimidine derivatives could lead to enhanced antiparasitic activity, indicating a potential avenue for further exploration with this compound .

- Kinase Inhibition : Another research effort focused on the synthesis of pyrimidine derivatives for kinase inhibition, revealing that certain structural features significantly improve binding affinity and selectivity towards specific kinases, suggesting that this compound could be a candidate for similar studies .

Comparative Analysis with Related Compounds

The unique features of this compound can be highlighted through comparison with related compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 0.94 | Contains a methylthio group instead of pyridine |

| Ethyl 4-chloropyrimidine-5-carboxylate | 0.80 | Lacks the pyridine moiety |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group |

These comparisons illustrate how the structural composition of this compound positions it as a distinctive candidate for further research and development in medicinal chemistry.

Propriétés

IUPAC Name |

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFNCGOWTUOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647981 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34775-04-7 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.